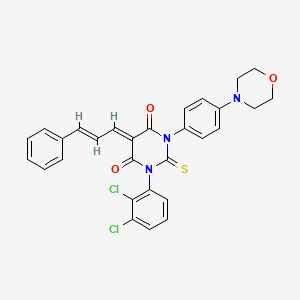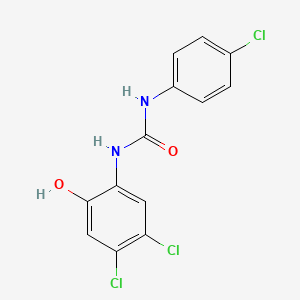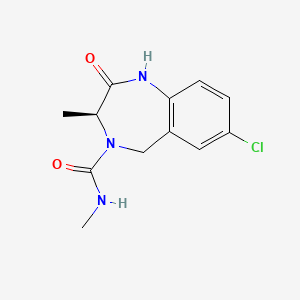
beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the naphthalenyl and phenylmethyl groups. The final step usually involves esterification with benzoic acid and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to study the interactions of piperidine derivatives with biological targets.
Medicine
In medicine, piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride would depend on its specific molecular targets. Typically, piperidine derivatives interact with receptors or enzymes in the body, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester)
- Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol hydrochloride
Uniqueness
The uniqueness of beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
119585-16-9 |
|---|---|
Fórmula molecular |
C33H36ClNO2 |
Peso molecular |
514.1 g/mol |
Nombre IUPAC |
[4-(4-benzylpiperidin-1-yl)-2-naphthalen-1-ylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C33H35NO2.ClH/c35-33(29-13-5-2-6-14-29)36-25-30(32-17-9-15-28-12-7-8-16-31(28)32)20-23-34-21-18-27(19-22-34)24-26-10-3-1-4-11-26;/h1-17,27,30H,18-25H2;1H |
Clave InChI |
WBIBTRZOFHAEKB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)CCC(COC(=O)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)










